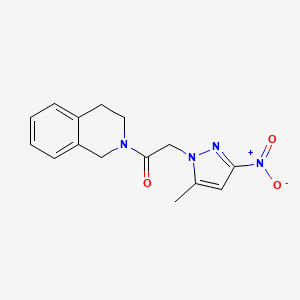

2-({3-nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-1,2,3,4-tetrahydroisoquinoline

Beschreibung

2-({3-Nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-1,2,3,4-tetrahydroisochinolin ist eine komplexe organische Verbindung, die einen Pyrazolring aufweist, der mit einer Nitrogruppe und einer Methylgruppe substituiert ist und über eine Acetylbücke mit einer Tetrahydroisochinolin-Einheit verbunden ist.

Eigenschaften

Molekularformel |

C15H16N4O3 |

|---|---|

Molekulargewicht |

300.31 g/mol |

IUPAC-Name |

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(5-methyl-3-nitropyrazol-1-yl)ethanone |

InChI |

InChI=1S/C15H16N4O3/c1-11-8-14(19(21)22)16-18(11)10-15(20)17-7-6-12-4-2-3-5-13(12)9-17/h2-5,8H,6-7,9-10H2,1H3 |

InChI-Schlüssel |

LLXWEERKNGYQMJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=NN1CC(=O)N2CCC3=CC=CC=C3C2)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Nitrogruppe kann einer Reduktion unterliegen, um Aminoderivate zu bilden.

Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas über einem Palladiumkatalysator zu einem Amin reduziert werden.

Substitution: Die Methylgruppe am Pyrazolring kann durch elektrophilen Substitutionsreaktionen durch andere funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat oder Chromtrioxid.

Reduktion: Wasserstoffgas mit Palladium auf Kohlenstoff oder Natriumborhydrid.

Substitution: Halogenierungsmittel wie N-Bromsuccinimid (NBS) zur Bromierung.

Hauptprodukte

Reduktion: Aminoderivate des Pyrazolrings.

Substitution: Halogenierte Pyrazolderivate.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden. Ihre einzigartige Struktur ermöglicht verschiedene Funktionalisierungen, was sie zu einem vielseitigen Zwischenprodukt macht.

Biologie

In der biologischen Forschung könnten Derivate dieser Verbindung aufgrund des Vorhandenseins des Pyrazolrings, der bekanntermaßen mit biologischen Zielmolekülen interagiert, auf ihr Potenzial als Enzyminhibitoren oder Rezeptormodulatoren untersucht werden.

Medizin

Medizinisch werden Verbindungen, die den Pyrazolring enthalten, häufig auf ihre entzündungshemmenden, schmerzlindernden und fiebersenkenden Eigenschaften untersucht. Die Nitrogruppe kann eine Vorstufe für bioaktive Amine sein, die im Wirkstoffdesign häufig vorkommen.

Industrie

In der Industrie könnte diese Verbindung bei der Entwicklung neuer Materialien oder als Vorstufe bei der Synthese von Farbstoffen und Pigmenten eingesetzt werden.

Wirkmechanismus

Der Wirkmechanismus von 2-({3-Nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-1,2,3,4-tetrahydroisochinolin hängt von seiner spezifischen Anwendung ab. Im Allgemeinen kann der Pyrazolring mit verschiedenen Enzymen und Rezeptoren interagieren und deren Aktivität möglicherweise hemmen. Die Nitrogruppe kann einer Bioreduktion unterliegen, um reaktive Zwischenprodukte zu bilden, die mit Zellbestandteilen interagieren können.

Analyse Chemischer Reaktionen

1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert nitro groups to amines.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

Biological Studies: It is used in research to understand its interactions with biological targets, such as enzymes and receptors.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 1-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)-1-ETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic pathways, or gene expression regulation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 2-({3-Nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-N-(4-Methoxyphenyl)hydrazincarbothioamid

- 2-({3-Nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-N-{4-Nitrophenyl}hydrazincarbothioamid

Einzigartigkeit

Im Vergleich zu ähnlichen Verbindungen ist 2-({3-Nitro-5-methyl-1H-pyrazol-1-yl}acetyl)-1,2,3,4-tetrahydroisochinolin aufgrund des Vorhandenseins der Tetrahydroisochinolin-Einheit einzigartig, die zusätzliche biologische Aktivität verleihen und ihre Interaktion mit biologischen Zielmolekülen verbessern kann. Die Kombination der Nitrogruppe und des Pyrazolrings bietet auch eine vielseitige Plattform für weitere chemische Modifikationen.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.